molecular formula C16H12Cl3NO2 B2410510 (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate CAS No. 861212-27-3

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate

Cat. No.: B2410510
CAS No.: 861212-27-3
M. Wt: 356.63
InChI Key: ZBOCLHXOQPAXDK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Biological Activity

The compound (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

  • Chemical Formula : C15H14Cl2N2O2
  • Molecular Weight : 327.19 g/mol
  • CAS Number : 3041-83-6

The compound features a carbamate functional group, which is known for its diverse biological activities, including enzyme inhibition and interaction with neurotransmitter systems.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of various carbamates, including those structurally related to this compound. The following table summarizes the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
Compound A36.0522.231.62
Compound B33.5931.031.08
This compoundTBDTBDTBD

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Higher selectivity indices suggest a preference for inhibiting one enzyme over the other, which is crucial for therapeutic applications.

Neuroprotective Effects

Carbamates have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism often involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Case Study : A study involving a series of carbamate derivatives demonstrated that modifications to the phenyl rings significantly affected their neuroprotective efficacy. The most potent derivatives showed significant reductions in neurotoxicity in vitro and improved cognitive function in animal models.

Cytotoxicity

While exploring the biological activity of carbamates, it is essential to assess their cytotoxicity. In vitro assays have shown varying degrees of cytotoxic effects depending on the structural modifications:

  • Cell Lines Tested : Human neuroblastoma cells (SH-SY5Y), breast cancer cells (MCF-7), and lung cancer cells (A549).
  • Findings : Certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE and BChE, the compound increases acetylcholine levels, which can enhance synaptic transmission.
  • Antioxidant Activity : Some studies suggest that carbamates may possess antioxidant properties, reducing oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Systems : Interaction with neurotransmitter receptors could lead to alterations in synaptic plasticity and cognitive functions.

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)10-22-16(21)20-8-7-12-3-6-14(18)9-15(12)19/h1-9H,10H2,(H,20,21)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOCLHXOQPAXDK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)N/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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